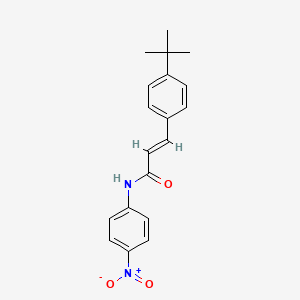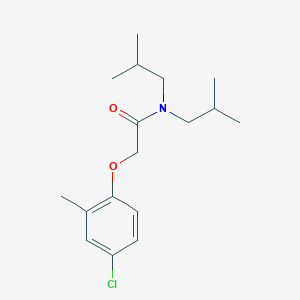
(2E)-3-(4-tert-butylphenyl)-N-(4-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-3-(4-tert-butylphenyl)-N-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a tert-butyl group and a nitrophenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(4-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of Substituents: The tert-butyl and nitrophenyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: The primary product of nitro group reduction is the corresponding amine.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound can be a lead compound in the development of new pharmaceuticals.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(4-nitrophenyl)prop-2-enamide depends on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tert-butyl group can influence the compound’s steric properties.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methylphenyl)-N-(4-nitrophenyl)prop-2-enamide
- (2E)-3-(4-tert-butylphenyl)-N-(4-aminophenyl)prop-2-enamide
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(22)20-16-9-11-17(12-10-16)21(23)24/h4-13H,1-3H3,(H,20,22)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTKSYNGIHLWFJ-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B3914351.png)
![N-(4-acetylphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3914357.png)
![2-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B3914364.png)
![(5-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-2-furyl)methanol](/img/structure/B3914369.png)
![N-(ADAMANTAN-1-YL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE](/img/structure/B3914374.png)

![N-[(FURAN-2-YL)METHYL]-2-PHENYLBUTANAMIDE](/img/structure/B3914385.png)
![Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3914390.png)
![N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-2-phenoxy-N-phenylacetamide](/img/structure/B3914396.png)
![4-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one](/img/structure/B3914397.png)


![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B3914411.png)
![3-(3-hydroxyisoxazol-5-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpropanamide](/img/structure/B3914439.png)
